molecular formula C19H17NO4S2 B11650085 (5E)-3-phenyl-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one

(5E)-3-phenyl-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11650085
M. Wt: 387.5 g/mol
InChI Key: FDFXZEHGNPDDOI-RVDMUPIBSA-N
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Description

(5E)-3-Phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a phenyl group, and a trimethoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-Phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with 3-phenyl-2-thioxothiazolidin-4-one. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-Phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or trimethoxyphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidinone derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

(5E)-3-Phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-Phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase, which play crucial roles in cell division and survival. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and exhibit antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: Lacks the trimethoxyphenyl group, resulting in different biological activities.

    5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a thiazolidinone ring, leading to variations in chemical reactivity and biological properties.

    3,4,5-Trimethoxycinnamamide: Features a cinnamamide scaffold, which differs from the thiazolidinone structure.

Uniqueness

The presence of both the phenyl and trimethoxyphenyl groups in (5E)-3-Phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one imparts unique chemical and biological properties. This dual functionality allows the compound to interact with multiple molecular targets, making it a versatile agent in various research applications.

Properties

Molecular Formula

C19H17NO4S2

Molecular Weight

387.5 g/mol

IUPAC Name

(5E)-3-phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17NO4S2/c1-22-14-10-9-12(16(23-2)17(14)24-3)11-15-18(21)20(19(25)26-15)13-7-5-4-6-8-13/h4-11H,1-3H3/b15-11+

InChI Key

FDFXZEHGNPDDOI-RVDMUPIBSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OC)OC

Origin of Product

United States

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